molecular formula C21H20N4O4 B11269115 3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11269115
M. Wt: 392.4 g/mol
InChI Key: QLFDRWUUFOTLPM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrazole ring, and substituted phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Coupling of the phenyl groups:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of specific functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of new ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a probe or ligand in various biological assays to study enzyme activity, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the oxadiazole and pyrazole rings can facilitate binding to specific active sites, while the substituted phenyl groups can enhance selectivity and potency.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include other oxadiazole derivatives, pyrazole derivatives, and compounds with substituted phenyl groups. Some examples are:

  • 3-(4-Methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O4/c1-4-28-15-8-5-13(6-9-15)16-12-17(24-23-16)21-22-20(25-29-21)14-7-10-18(26-2)19(11-14)27-3/h5-12H,4H2,1-3H3,(H,23,24)

InChI Key

QLFDRWUUFOTLPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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